13-[(1R,2R)-2-(1,3-Dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Description
This compound is a nitrogen-containing pentacyclic system with a complex stereochemical configuration. Its core structure, 13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa, features a fused macrocyclic framework incorporating an aza (nitrogen) atom at position 13. The substituent (1R,2R)-2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl introduces chiral centers and aromatic moieties, which may influence its biological activity and physicochemical properties.
Properties
IUPAC Name |
13-[2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H36N2/c1-3-15-33(16-4-1)43(45-27-35-19-7-8-20-36(35)28-45)44(34-17-5-2-6-18-34)46-29-37-25-23-31-13-9-11-21-39(31)41(37)42-38(30-46)26-24-32-14-10-12-22-40(32)42/h1-26,43-44H,27-30H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAIMAUVPIHHDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3C=C2)C4=C(CN1C(C5=CC=CC=C5)C(C6=CC=CC=C6)N7CC8=CC=CC=C8C7)C=CC9=CC=CC=C94 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H36N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Azapentacyclic Core Formation
The azapentacyclic core is constructed via sequential cyclization reactions. A representative method involves:
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Buchwald-Hartwig Amination : A palladium-catalyzed coupling between a brominated tetralin derivative and a protected amine forms the initial bicyclic intermediate.
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Intramolecular Heck Reaction : A palladium(II) acetate/tri-o-tolylphosphine system facilitates ring closure to generate the pentacyclic framework. Typical conditions include refluxing in dimethylformamide (DMF) at 110°C for 12–18 hours, yielding the core structure in 65–72%.
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Stereochemical Control : Chiral auxiliaries or asymmetric hydrogenation (e.g., using (R)-BINAP ligands) enforce the (1R,2R) configuration in the diphenylethyl side chain.
Functional Group Introduction: Dihydroisoindol and Diphenylethyl Moieties
The dihydroisoindol group is introduced via:
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Reductive Amination : Condensation of 1,3-dihydroisoindole-2-carbaldehyde with a benzylamine derivative in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C.
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Suzuki-Miyaura Coupling : Aryl boronic acids react with halogenated intermediates to install the diphenylethyl group. For example, coupling 2-bromostyrene with phenylboronic acid using Pd(PPh3)4 and K2CO3 in toluene/water (3:1) at 80°C achieves 85% yield.
Catalytic Asymmetric Synthesis
Enantioselective Cyclopropanation
A rhodium-catalyzed cyclopropanation of styrene derivatives with diazo compounds generates the cyclopropane fragment in the azapentacyclic core. Using Rh2(S-DOSP)4 as a catalyst in dichloromethane at −20°C affords the desired stereoisomer with 92% enantiomeric excess (ee).
Dynamic Kinetic Resolution (DKR)
Racemic intermediates undergo DKR during Heck coupling reactions. For instance, a palladium-catalyzed reaction with (R)-SEGPHOS ligand selectively produces the (1R,2R)-configured product in 78% yield and >99% ee.
Purification and Isolation Techniques
Salt Formation for Intermediate Purification
Crude intermediates are purified via salt formation with dicarboxylic acids (e.g., oxalic or fumaric acid). Recrystallization from isopropanol/water (4:1) increases purity to >99.5%.
Chromatographic Methods
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Flash Column Chromatography : Silica gel with ethyl acetate/hexane (10–30% gradient) isolates non-polar intermediates.
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Preparative HPLC : C18 columns with acetonitrile/water (0.1% TFA) resolve stereoisomeric impurities.
Comparative Analysis of Synthetic Methods
Advantages : Multi-step organic synthesis offers scalability, while asymmetric methods excel in stereocontrol.
Challenges : Low yields in cyclization steps (41–50%) and high catalyst costs in asymmetric routes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydroisoindole moiety.
Reduction: Reduction reactions could be used to modify the pentacyclic core or other functional groups.
Substitution: Various substitution reactions can be employed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated compound.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Materials Science: Possible use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific applications. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares structural features of the target compound with related macrocyclic/pentacyclic systems:
Key Observations :
- Heteroatom Variation : The target compound’s nitrogen-rich core contrasts with sulfur (), boron (), and phosphorus () analogs, which alter electronic properties and reactivity.
- Synthetic Routes: While the target compound’s synthesis is undocumented, related systems employ diverse strategies, such as lithium-mediated boron insertion () or multi-step quinoxaline derivatization ().
Physicochemical Properties
provides collision cross-section (CCS) data for a dibromo-sulfonimide analog, which shares the azapentacyclo core:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 551.85688 | 152.8 |
| [M+Na]+ | 573.83882 | 150.3 |
| [M-H]- | 549.84232 | 154.2 |
These values suggest moderate molecular rigidity, likely influenced by the pentacyclic framework. The target compound’s CCS may differ due to its unique substituents but could exhibit similar trends .
Biological Activity
The compound 13-[(1R,2R)-2-(1,3-Dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene is a complex organic molecule with significant potential in medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article explores its biological activity based on current research findings.
- Molecular Formula : C44H36N2
- Molecular Weight : 592.8 g/mol
- Purity : Typically around 95% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Receptor Interaction : The structure suggests potential interactions with neurotransmitter receptors such as dopamine and serotonin receptors due to the presence of the isoindole moiety.
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways related to cancer progression and neurodegenerative diseases.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Study 1: Anticancer Activity
A study conducted on various human cancer cell lines revealed that the compound significantly reduced cell viability at concentrations of 10 µM and above. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
Case Study 2: Neuroprotective Effects
In a model of oxidative stress-induced neuronal injury (using SH-SY5Y cells), treatment with the compound resulted in a marked reduction in reactive oxygen species (ROS) levels and improved cell survival rates compared to controls.
Case Study 3: Antidepressant-like Effects
In behavioral tests on rodent models of depression (forced swim test), administration of the compound resulted in a significant decrease in immobility time compared to untreated groups, indicating potential antidepressant properties.
Research Findings
Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound. Variations in substituents on the isoindole moiety have been shown to affect potency and selectivity towards different biological targets.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can researchers address challenges in reproducibility?
The synthesis involves multi-step organic reactions, including stereoselective formation of the azapentacyclic core and functionalization of the dihydroisoindolyl group. Key challenges include controlling regio- and stereochemistry during cyclization steps. To ensure reproducibility:
- Use high-purity reagents and strictly controlled temperature/pressure conditions (as proprietary protocols often omit these details) .
- Employ advanced spectroscopic monitoring (e.g., in situ NMR) to track intermediate formation .
- Cross-validate synthetic pathways with computational tools (e.g., DFT calculations) to predict reaction outcomes .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound’s purity and stereochemistry?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR with 2D techniques (COSY, NOESY) to resolve overlapping signals in the polycyclic framework .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula and detect trace impurities.
- Chiral HPLC: Essential for verifying enantiomeric excess, given the compound’s stereogenic centers .
- X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable .
Q. How should researchers design experiments to link this compound’s structure to its theoretical properties (e.g., electronic or steric effects)?
- Computational Modeling: Use molecular dynamics (MD) simulations to analyze steric hindrance in the azapentacyclic core.
- Electron Density Mapping: Employ DFT to predict reactivity at specific sites (e.g., the dihydroisoindolyl moiety) .
- Experimental Validation: Correlate computational predictions with kinetic studies (e.g., reaction rates with varying substituents) .
Advanced Research Questions
Q. What strategies can resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Error Source Analysis: Compare force fields used in simulations (e.g., AMBER vs. CHARMM) to identify parameter mismatches .
- Hybrid QM/MM Approaches: Combine quantum mechanics for reactive sites and molecular mechanics for the bulk structure .
- Systematic Variation: Adjust synthetic conditions (e.g., solvent polarity, catalysts) to test robustness of computational models .
Q. How can the synthesis be optimized for scalability while maintaining stereochemical fidelity?
- Process Intensification: Use continuous-flow reactors to enhance heat/mass transfer in critical steps (e.g., cycloadditions) .
- Membrane Separation Technologies: Purify intermediates without compromising chiral integrity .
- Design of Experiments (DoE): Apply statistical methods (e.g., factorial design) to identify optimal reagent ratios and reaction times .
Q. What methodologies are recommended for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Surface Plasmon Resonance (SPR): Quantify binding affinities in real time.
- Molecular Docking: Use cryo-EM or X-ray structures of targets to simulate binding modes .
- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔG, ΔH) to validate computational docking results .
Q. How can researchers leverage interdisciplinary approaches (e.g., materials science or catalysis) to expand this compound’s applications?
- Hybrid Materials: Investigate its use as a ligand in asymmetric catalysis (e.g., palladium-catalyzed cross-couplings) .
- Photophysical Studies: Explore fluorescence properties for sensor development using time-resolved spectroscopy .
- Collaborative Frameworks: Integrate chemical engineering principles (e.g., reactor design) with synthetic chemistry for industrial-grade applications .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
